2,5-Divinylpyridine

Description

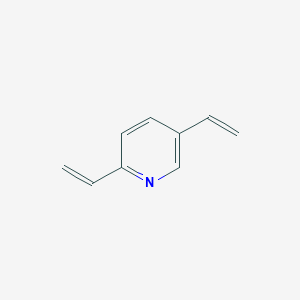

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(ethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLIFQSDMYZOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167339 | |

| Record name | Pyridine, 2,5-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16222-95-0 | |

| Record name | 2,5-Diethenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16222-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-diethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,5-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine

An In-depth Technical Guide to the Synthesis of 2,5-Divinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route to this compound, a valuable monomer and building block in polymer chemistry and pharmaceutical sciences. The synthesis is presented in a two-stage process, commencing with the preparation of the precursor, pyridine-2,5-dicarbaldehyde, followed by a double Wittig reaction to yield the target molecule. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the chemical transformations.

The initial stage of this synthesis involves the oxidation of commercially available 2,5-lutidine (2,5-dimethylpyridine). A common and effective method for this transformation is the use of selenium dioxide (SeO₂) as the oxidizing agent. This reaction selectively oxidizes the methyl groups to aldehydes.[1][2]

Experimental Protocol: Oxidation of 2,5-Lutidine

Materials:

-

2,5-Lutidine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and extraction

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine in 1,4-dioxane under an inert atmosphere.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by column chromatography on silica gel to yield pure pyridine-2,5-dicarbaldehyde.

Quantitative Data: Oxidation of 2,5-Lutidine

| Parameter | Value/Description | Reference |

| Starting Material | 2,5-Lutidine | N/A |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | [1][2] |

| Solvent | 1,4-Dioxane | [1] |

| Reaction Temperature | Reflux | N/A |

| Typical Yield | Moderate to good (specific yield depends on reaction scale and optimization) | N/A |

Synthesis of this compound via Double Wittig Reaction

The second stage of the synthesis employs the Wittig reaction to convert the dialdehyde precursor, pyridine-2,5-dicarbaldehyde, into this compound. This reaction involves the use of a phosphorus ylide, in this case, methylenetriphenylphosphorane, which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocol: Double Wittig Reaction

Materials:

-

Pyridine-2,5-dicarbaldehyde

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions and extraction

Procedure:

-

Preparation of the Wittig Reagent (Ylide):

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution, add a solution of pyridine-2,5-dicarbaldehyde in anhydrous THF dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Quantitative Data: Double Wittig Reaction

| Parameter | Value/Description |

| Starting Material | Pyridine-2,5-dicarbaldehyde |

| Wittig Salt | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to room temperature |

| Typical Yield | Moderate to good (specific yield depends on reaction scale and optimization) |

Visualization of the Synthetic Pathway

The overall synthetic workflow from 2,5-lutidine to this compound is depicted in the following diagrams.

Caption: Overall synthetic workflow for this compound.

Caption: Step-by-step experimental workflow.

References

2,5-Divinylpyridine chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,5-Divinylpyridine. The information is curated for professionals in research and development, with a focus on structured data presentation and a general framework for experimental analysis.

Core Chemical and Physical Properties

This compound, also known as 2,5-diethenylpyridine, is a derivative of pyridine featuring two vinyl group substituents. Its unique structure makes it a valuable monomer for polymerization and a versatile building block in organic synthesis.[1] The fundamental properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16222-95-0 | [2][3] |

| Molecular Formula | C₉H₉N | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| Boiling Point | 218.3 °C at 760 mmHg | [2] |

| Density | 0.974 g/cm³ | [2] |

| Flash Point | 83.7 °C | [2] |

| Vapor Pressure | 0.187 mmHg at 25 °C | [2] |

| Refractive Index | 1.602 | [2] |

| Melting Point | Not Available | [2] |

Table 2: Computed Molecular Properties

| Property | Value | Reference |

| XLogP3-AA | 2.4 | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 131.073499291 Da | [3] |

| Monoisotopic Mass | 131.073499291 Da | [3] |

| Complexity | 129 | [3] |

Experimental Protocols: A General Framework for Characterization

Synthesis: The synthesis of divinylpyridines can be approached through various organic reactions. One potential route is the palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) between a dihalopyridine (2,5-dibromopyridine) and a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid). Another approach could involve the dehydration of the corresponding diethylpyridine.

Purification: Post-synthesis, the crude product would require purification. Standard techniques such as column chromatography on silica gel or distillation under reduced pressure would be employed to isolate this compound from unreacted starting materials and byproducts.

Structural and Purity Analysis: A suite of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the protons on the pyridine ring and the vinyl groups. The chemical shifts, integration values, and coupling patterns would confirm the substitution pattern and the presence of the vinyl moieties.

-

¹³C NMR: Would be employed to identify the number and types of carbon atoms in the molecule, including the sp² carbons of the pyridine ring and the vinyl groups.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would serve a dual purpose: to assess the purity of the compound and to determine its molecular weight by identifying the molecular ion peak.[3] The fragmentation pattern can also provide structural information.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify characteristic functional groups. Key vibrational bands would include C=C stretching from the vinyl groups and the aromatic ring, and C-H stretching from both the aromatic and vinyl components.

-

The following diagram illustrates a logical workflow for the synthesis and characterization of a target compound like this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for handling pyridine derivatives should be followed. These compounds are often flammable and may be toxic if swallowed, inhaled, or in contact with skin.[4] It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly closed container in a cool, dry place away from ignition sources.[5] Due to its vinyl groups, this compound may be prone to polymerization and should be stored accordingly, possibly with an inhibitor and under refrigeration.[6]

References

- 1. Cas 13959-32-5,2,4-divinylpyridine | lookchem [lookchem.com]

- 2. This compound | CAS#:16222-95-0 | Chemsrc [chemsrc.com]

- 3. Pyridine, 2,5-diethenyl- | C9H9N | CID 167518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 2,5-Divinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of available literature did not yield specific crystallographic data for the crystal structure of 2,5-Divinylpyridine. This guide therefore provides a summary of its known chemical properties and outlines a generalized experimental approach for its synthesis and characterization based on methodologies reported for analogous pyridine derivatives.

Chemical and Physical Properties of this compound

While a definitive crystal structure is not publicly available, the fundamental properties of this compound have been computationally predicted and are summarized below. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | PubChem |

| Molecular Weight | 131.17 g/mol | PubChem |

| IUPAC Name | 2,5-bis(ethenyl)pyridine | PubChem |

| CAS Number | 16222-95-0 | PubChem |

| SMILES | C=CC1=CN=C(C=C1)C=C | PubChem |

| InChI | InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2 | PubChem |

| InChIKey | SXLIFQSDMYZOBA-UHFFFAOYSA-N | PubChem |

Potential Synthesis of this compound

The synthesis of 2,5-disubstituted pyridines can be approached through various synthetic routes. One potential method involves a Negishi coupling reaction, which has been successfully employed for creating 2,5-disubstituted pyridine-based liquid crystals. This approach offers a versatile platform for the introduction of vinyl groups onto the pyridine scaffold.

Experimental Protocol: A Generalized Negishi Coupling Approach

This protocol is a hypothetical pathway for the synthesis of this compound based on established methods for similar compounds.

Materials:

-

2,5-Dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-diiodopyridine)

-

Vinylzinc reagent (e.g., vinylzinc chloride or vinylzinc bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 2,5-dihalopyridine in anhydrous THF.

-

Catalyst Addition: To this solution, add the palladium catalyst.

-

Reagent Addition: Slowly add the vinylzinc reagent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to proceed to completion.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of this compound.

Signaling Pathways

A review of the available literature did not identify any described signaling pathways directly involving this compound. The primary focus of research on this and related molecules appears to be in the field of polymer chemistry and materials science, particularly in the regioselective and stereoselective polymerization of divinyl pyridine monomers.[1]

Conclusion

While the precise crystal structure of this compound remains to be determined, this guide provides a summary of its known properties and a potential synthetic route for its preparation. The provided experimental protocol, based on established methodologies for similar compounds, offers a starting point for researchers interested in synthesizing this molecule for further study. Future research, including single-crystal X-ray diffraction analysis, will be necessary to fully elucidate the three-dimensional structure of this compound and unlock a deeper understanding of its structure-property relationships.

References

reactivity of vinyl groups in 2,5-Divinylpyridine

An In-Depth Technical Guide on the Reactivity of Vinyl Groups in 2,5-Divinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2,5-DVP) is a heterocyclic aromatic monomer featuring two vinyl groups at positions C2 and C5. These vinyl groups exhibit distinct electronic environments, leading to significant differences in their reactivity. This differential reactivity is particularly pronounced in polymerization reactions, where the vinyl group at the 2-position can be selectively addressed, leaving the 5-vinyl group available for subsequent functionalization. This unique characteristic makes 2,5-DVP a valuable building block for the synthesis of advanced functional polymers with applications ranging from materials science to drug delivery systems. This guide provides a comprehensive overview of the reactivity of 2,5-DVP's vinyl groups, focusing on regioselective polymerization, quantitative data from key studies, detailed experimental protocols, and the underlying reaction pathways.

Differential Reactivity of the Vinyl Groups

The reactivity of the two vinyl groups in 2,5-DVP is governed by their position relative to the nitrogen atom in the pyridine ring. The vinyl group at the 2-position is electronically influenced by the adjacent nitrogen, making it more susceptible to certain types of chemical transformations, particularly coordination and insertion polymerization. In contrast, the vinyl group at the 5-position behaves more like a standard styrenic monomer. This electronic disparity is the cornerstone of the selective chemistry of 2,5-DVP.

-

2-Vinyl Group: The proximity to the electron-withdrawing nitrogen atom makes this group more polarized and facilitates coordination with metal catalysts. This is the primary site of reaction in controlled polymerization processes.

-

5-Vinyl Group: This group is less affected by the nitrogen atom and retains reactivity similar to substituted styrenes. It often remains unreacted in selective polymerization, providing a handle for post-polymerization modification.

Conventional polymerization methods, such as free-radical or certain anionic polymerizations, typically lack selectivity and lead to the reaction of both vinyl groups, resulting in insoluble, cross-linked polymer networks.[1] However, the use of specific rare-earth metal catalysts enables a remarkable degree of control, leading to linear polymers.[1]

Regioselective Polymerization with Rare-Earth Catalysts

The most significant advancement in controlling 2,5-DVP reactivity has been the use of rare-earth metal catalysts. Research has demonstrated that complexes of scandium (Sc), yttrium (Y), lutetium (Lu), and dysprosium (Dy) can achieve perfect regioselectivity, polymerizing only the vinyl group at the 2-position.[1] This living polymerization process yields soluble, linear poly(this compound) (PDVP) with pendant vinyl groups at the 5-position.

In contrast, catalysts based on larger rare-earth metals, such as lanthanum (La), are not regioselective and produce cross-linked networks, highlighting the critical role of the metal's ionic radius and coordination geometry in directing the reaction.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the polymerization of 2,5-DVP, primarily using rare-earth catalysts.

Table 1: Polymerization of 2,5-DVP with Various Catalysts

| Entry | Catalyst System | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Regioselectivity | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Sc(CH₂SiMe₃)₃(THF)₂ | 2 | 98 | 25.1 | 1.15 | 2-vinyl only | [1] |

| 2 | Y(CH₂SiMe₃)₃(THF)₂ | 2 | 99 | 26.2 | 1.18 | 2-vinyl only | [1] |

| 3 | Lu(CH₂SiMe₃)₃(Py)₂ | 2 | 99 | 25.8 | 1.13 | 2-vinyl only | [1] |

| 4 | La(CH₂SiMe₃)₃(THF)₂ | 2 | 99 | - | - | Cross-linked Gel | [1] |

| 5 | AIBN (Radical) | 24 | 99 | - | - | Cross-linked Gel | [1] |

| 6 | n-BuLi (Anionic) | 2 | 99 | - | - | Cross-linked Gel | [1] |

Conditions: Toluene solvent, 25°C. Molar ratio [Monomer]/[Catalyst] = 200.

Table 2: Stereoselectivity in Lu-Catalyzed Polymerization of 2,5-DVP

| Entry | Catalyst System | Additive (equiv.) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Isotacticity (mmmm %) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Lu(CH₂SiMe₃)₃(Py)₂ / B(C₆F₅)₃ | None | 99 | 26.5 | 1.12 | >99 | [1] |

| 2 | Lu(CH₂SiMe₃)₃(Py)₂ / B(C₆F₅)₃ | THF (10) | 99 | 25.9 | 1.19 | 85 | [1] |

| 3 | Lu(CH₂SiMe₃)₃(Py)₂ / B(C₆F₅)₃ | THF (100) | 98 | 26.1 | 1.25 | 31 | [1] |

Conditions: Toluene solvent, 25°C, 2h. Molar ratio [Monomer]/[Lu] = 200.

Reaction Pathways and Experimental Workflows

The diagrams below illustrate the key reaction pathways and a general experimental workflow for the selective polymerization and subsequent functionalization of 2,5-DVP.

Caption: Reaction pathways for 2,5-DVP polymerization.

Caption: Experimental workflow for regioselective synthesis.

Experimental Protocols

The following are generalized protocols based on the successful regioselective polymerization and functionalization of 2,5-DVP.[1] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol: Regioselective Polymerization of 2,5-DVP

-

Catalyst Preparation: In a glovebox, a stock solution of the rare-earth catalyst (e.g., Lu(CH₂SiMe₃)₃(Py)₂) is prepared in anhydrous toluene. For stereoselective polymerizations, an activator such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) is added to the catalyst solution and stirred for 5 minutes.

-

Monomer Preparation: this compound monomer is purified, degassed, and dissolved in anhydrous toluene.

-

Polymerization: The monomer solution is added to the vigorously stirring catalyst solution at a controlled temperature (typically 25°C). The reaction mixture is stirred for a predetermined time (e.g., 2 hours).

-

Termination: The polymerization is terminated by adding a small amount of acidified ethanol (e.g., 5% HCl in ethanol).

-

Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 40-50°C to a constant weight.

Protocol: Post-Functionalization via Thiol-Ene "Click" Reaction

-

Polymer Dissolution: The linear PDVP obtained from the regioselective polymerization (containing pendant 5-vinyl groups) is dissolved in a suitable solvent such as THF or chloroform.

-

Reagent Addition: A thiol compound (e.g., 1-dodecanethiol) and a radical initiator (e.g., AIBN) are added to the polymer solution. A typical molar ratio is a slight excess of thiol groups relative to the vinyl groups on the polymer.

-

Reaction: The mixture is degassed via several freeze-pump-thaw cycles and then heated (e.g., to 60-70°C) or exposed to UV light to initiate the click reaction. The reaction is allowed to proceed for 24 hours.

-

Isolation and Purification: The functionalized polymer is isolated by precipitation in a non-solvent (e.g., cold methanol), filtered, and washed to remove unreacted thiol and initiator residues.

-

Drying: The final product is dried under vacuum to a constant weight. The success of the functionalization is confirmed by NMR spectroscopy, observing the disappearance of the vinyl proton signals.[1]

Conclusion and Future Outlook

The distinct reactivity of the vinyl groups in this compound, unlocked by selective rare-earth metal catalysis, provides a powerful platform for advanced polymer synthesis. This methodology allows for the creation of well-defined linear polymers with reactive pendant groups, which can be precisely modified to tailor material properties. For researchers in drug development, this opens avenues for creating novel polymer-drug conjugates, targeted delivery systems, and functional biomaterials. Future research may focus on expanding the library of catalysts to further tune stereoselectivity, exploring the copolymerization of 2,5-DVP with other functional monomers, and applying these novel polymers in advanced biomedical applications.

References

Thermal Stability of 2,5-Divinylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the thermal stability of 2,5-Divinylpyridine. This compound, with the molecular formula C9H9N, is a pyridine derivative with vinyl groups at the 2 and 5 positions. Understanding its thermal properties is crucial for safe handling, storage, and application in various research and development settings.

Physical and Thermal Properties

Limited quantitative data is publicly available regarding the specific thermal decomposition of this compound. However, some key physical properties have been documented.

| Property | Value | Reference |

| Molecular Formula | C9H9N | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Boiling Point | 218.3°C at 760 mmHg | [1] |

| Flash Point | 83.7°C | [1] |

Thermal Decomposition Hazards

While specific onset temperatures for the decomposition of this compound are not detailed in the available literature, safety data for related vinylpyridine compounds indicate that thermal decomposition can be hazardous. Upon heating, this compound is expected to produce irritating and toxic gases.[3][4]

Hazardous Decomposition Products:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen cyanide

It is also important to note that the substance is flammable, and containers may be at risk of explosion when heated.[3][4]

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the thermal stability of pyridine-containing polymers and other organic compounds is typically evaluated using standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.

Typical TGA Experimental Workflow:

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Typical DSC Experimental Workflow:

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Logical Relationship of Thermal Decomposition

The thermal decomposition of this compound involves the breakdown of the molecule into smaller, more stable gaseous products upon heating.

Caption: The process of thermal decomposition of this compound.

Conclusion

References

solubility of 2,5-Divinylpyridine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Divinylpyridine in various solvents. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide synthesizes information from its structural analogs—pyridine, 2-vinylpyridine, and lutidine—to project its solubility characteristics. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise measurements as required for their specific applications.

Predicted Solubility of this compound

Based on the known solubility of its structural analogs, this compound is anticipated to be soluble in a wide array of organic solvents, particularly those that are polar aprotic and non-polar. Its solubility in water is expected to be limited. Pyridine, the parent heterocycle, is miscible with water and a broad range of organic solvents.[1][2][3][4] The presence of two vinyl groups in this compound increases its non-polar character compared to pyridine, likely reducing its aqueous solubility.

2-Vinylpyridine, which contains one vinyl group, is described as slightly soluble in water but easily soluble in common organic solvents such as ethanol, ether, chloroform, benzene, and acetone.[5] Similarly, 2,6-Lutidine (2,6-dimethylpyridine) is soluble in common organic solvents and demonstrates considerable water solubility.[6][7] The homopolymer of 2-vinylpyridine is noted to be soluble in organic solvents like methanol and acetone.[8] This further suggests that the monomer, this compound, will be readily soluble in such organic media. Solvents such as tetrahydrofuran (THF) have been used in the polymerization of divinylpyridine monomers, indicating the monomer's solubility in this solvent.

The following table summarizes the predicted qualitative solubility of this compound in various classes of solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale based on Analogs |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | Analogs like pyridine and 2,6-lutidine show good water solubility.[1][6][7] 2-Vinylpyridine is slightly soluble in water but very soluble in alcohols.[5][9] The two vinyl groups may decrease water solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Soluble | 2-Vinylpyridine is readily soluble in acetone.[5][9] Poly(2-vinylpyridine) is soluble in DMF and THF.[10] 2,6-Lutidine is soluble in THF and DMF.[6] |

| Non-Polar | Hexane, Toluene, Benzene, Diethyl Ether | Soluble | Pyridine is miscible with hexane.[2] 2-Vinylpyridine is soluble in benzene and ether.[5][11] The non-polar vinyl groups should enhance solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | 2-Vinylpyridine is soluble in chloroform.[5][11] Poly(2-vinylpyridine) is soluble in chloroform.[10] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal equilibrium method, is recommended.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Constant temperature bath (e.g., water or oil bath)

-

Analytical balance

-

Vials with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial containing a magnetic stir bar. The excess solute ensures that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the stirring and allow the undissolved solute to settle for a sufficient period (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered saturated solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, GC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in assessing the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of solubility.

Caption: Logical workflow for qualitative solubility assessment.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyridine [chemeurope.com]

- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 9. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. polymersource.ca [polymersource.ca]

- 11. chembk.com [chembk.com]

2,5-Divinylpyridine: A Technical Guide to Its Properties and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Divinylpyridine, a versatile organic compound utilized in various research and industrial applications. This document outlines its chemical identity, physical and chemical properties, and detailed safety information to ensure its proper and safe handling in a laboratory setting.

Chemical and Physical Properties

This compound, with the CAS number 16222-95-0 , is a pyridine derivative characterized by the presence of two vinyl groups.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9N | [2] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| CAS Number | 16222-95-0 | [1][2] |

| Melting Point | -42 °C (-44 °F) | |

| Boiling Point | 115 °C (239 °F) | |

| Density | 0.978 g/cm³ at 25 °C (77 °F) | |

| log Pow (Octanol/Water Partition Coefficient) | ~0.64 at 20 °C (68 °F) |

Safety Information

This compound is a hazardous substance that requires careful handling to minimize risks. The following sections detail its GHS classification and provide essential safety protocols.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour. |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

GHS Pictograms

The following pictograms are associated with the hazards of this compound:

-

Flame: Indicates a flammable hazard.

-

Exclamation Mark: Indicates that it may cause irritation, skin sensitization, or is harmful.

-

Health Hazard: May be harmful or fatal.

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground and bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use non-sparking tools. | |

| P243 | Take action to prevent static discharges. | |

| P261 | Avoid breathing mist or vapours. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

The following protocols are derived from standard safety data sheets and should be strictly adhered to when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear flame-retardant antistatic protective clothing and chemical-resistant gloves (e.g., Butyl rubber, Viton®).

-

Respiratory Protection: Use a full-face respirator with a combination filter for organic vapors and particulates if ventilation is inadequate.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

Commercial Availability and Synthetic Pathways of 2,5-Divinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Divinylpyridine is a heterocyclic aromatic compound that serves as a valuable monomer and building block in organic synthesis and polymer chemistry. Its two reactive vinyl groups, attached to the pyridine ring at the 2 and 5 positions, allow for a variety of chemical transformations, including polymerization, cross-linking, and functionalization. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its applications, particularly in the realm of polymer science, with potential implications for drug development.

Commercial Availability

The commercial availability of this compound is somewhat limited, with a few specialized chemical suppliers offering the compound. Researchers interested in procuring this reagent should anticipate the need for direct inquiries with suppliers to obtain specific details on purity, available quantities, and pricing.

Table 1: Commercial Suppliers of this compound

| Supplier | Location | Purity | Available Quantities | Contact for Pricing |

| Chemical Bull Pvt. Ltd. | Vapi, India | N/A | N/A | Yes |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | ≥ 98% | Inquiry for details | Yes |

Note: The information in this table is based on publicly available data and may require direct confirmation with the suppliers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

Table 2: Chemical and Physical Properties of this compound [1]

| Property | Value |

| CAS Number | 16222-95-0 |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Appearance | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Density | N/A |

| Solubility | N/A |

| InChI | InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2 |

| SMILES | C=CC1=CC=C(N=C1)C=C |

Synthetic Methodologies

The synthesis of this compound is not widely documented in standard organic chemistry literature, suggesting that it is a specialty chemical. However, based on analogous structures and general synthetic transformations for substituted pyridines, several plausible synthetic routes can be proposed. The most likely precursors are 2,5-disubstituted pyridines, such as 2,5-dihalopyridines, 2,5-diformylpyridine, or 2,5-lutidine (2,5-dimethylpyridine).

Proposed Synthetic Pathways

Several modern cross-coupling reactions and classical olefination methods can be envisioned for the synthesis of this compound.

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol: Synthesis via Wittig Reaction (Hypothetical)

Materials:

-

2,5-Diformylpyridine

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve 2,5-diformylpyridine in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer in polymerization reactions. The presence of two vinyl groups allows for the formation of cross-linked polymers or polymers with pendant vinyl groups that can be further functionalized.

Regioselective, Stereoselective, and Living Polymerization

A notable study has reported the regioselective, stereoselective, and living polymerization of this compound (DVP) using rare-earth metal catalysts.[2][3] This method allows for precise control over the polymer architecture.

Experimental Protocol: Polymerization of this compound [3]

This protocol is adapted from the living polymerization of DVP using a lutetium-based catalyst.

Materials:

-

This compound (DVP), rigorously purified

-

Rare-earth catalyst, e.g., Lu(CH₂SiMe₃)₃(THF)₂

-

Anhydrous toluene

-

Schlenk line and glovebox techniques for handling air- and moisture-sensitive compounds

Procedure:

-

Monomer and Solvent Purification: Toluene is purified by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere. This compound is dried over CaH₂ and distilled under reduced pressure before use.

-

Polymerization: In a glovebox, a known amount of the rare-earth catalyst is dissolved in anhydrous toluene in a Schlenk flask.

-

The flask is brought out of the glovebox and connected to a Schlenk line.

-

A solution of this compound in anhydrous toluene is then added to the catalyst solution via syringe under an inert atmosphere.

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by GC or NMR.

-

Termination and Polymer Isolation: The polymerization is terminated by the addition of a protic solvent, such as methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Data Presentation: Polymerization Results

The following table summarizes typical results that can be obtained from the controlled polymerization of this compound.

Table 3: Representative Data for the Polymerization of this compound

| Entry | Catalyst | [M]/[Cat] | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | Lu(CH₂SiMe₃)₃(THF)₂ | 100 | >95 | ~13,000 | <1.2 |

| 2 | Y(CH₂SiMe₃)₃(THF)₂ | 100 | >95 | ~13,000 | <1.2 |

| 3 | Sc(CH₂SiMe₃)₃(THF)₂ | 100 | >95 | ~13,000 | <1.2 |

Mn = Number-average molecular weight; Đ = Dispersity index.

References

The Electrochemical Landscape of 2,5-Divinylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Divinylpyridine, a pyridine derivative featuring two vinyl functional groups, presents a unique molecular architecture of interest in polymer chemistry and materials science. Its electrochemical properties, however, remain a largely unexplored frontier in scientific literature. While extensive research exists on the electrochemical behavior of the parent pyridine ring and various substituted pyridines, specific data on this compound is notably scarce. This technical guide aims to provide a comprehensive overview by drawing parallels from related structures and outlining the fundamental electrochemical principles applicable to this compound. This document will delve into the expected redox behavior, potential for electropolymerization, and the experimental methodologies crucial for its characterization, thereby providing a foundational resource for researchers initiating studies in this area.

Predicted Electrochemical Behavior

The electrochemical characteristics of this compound are anticipated to be primarily influenced by the pyridine nucleus and the attached vinyl substituents. The pyridine ring is an electron-deficient aromatic system, which generally undergoes reduction at negative potentials. The two vinyl groups, being conjugated with the ring, are expected to influence the electron density of the pyridine system and participate in electrochemical reactions.

It is hypothesized that this compound will exhibit reduction peaks corresponding to the acceptance of electrons by the pyridine ring. The exact potential of these reductions will be sensitive to the solvent, electrolyte, and electrode material used. The vinyl groups may also be electrochemically active, potentially undergoing reduction or facilitating polymerization upon the application of an electrical potential.

Electropolymerization Potential

A significant aspect of the electrochemistry of monomers like this compound is their propensity for electropolymerization. The vinyl groups are susceptible to radical-initiated polymerization. Electrochemical oxidation or reduction can generate radical species, initiating a chain reaction to form a polymer film on the electrode surface. The resulting poly(this compound) would possess its own distinct electrochemical and electronic properties, potentially finding applications in sensors, coatings, and electronic devices. The systematic study of the electropolymerization of related heterocyclic monomers, such as 2,5-di(-2-thienyl)-pyrrole, provides a methodological framework for investigating this compound.[1]

Experimental Protocols for Electrochemical Characterization

To rigorously characterize the electrochemical properties of this compound, a suite of standard electrochemical techniques should be employed. The following outlines a general experimental workflow.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.

Objective: To identify the reduction and oxidation potentials of this compound and to assess the reversibility of the electron transfer processes.

Methodology:

-

Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Cell Assembly: Utilize a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[1]

-

Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reduction events, and then reverse the scan to observe any corresponding oxidation peaks. The scan rate can be varied to investigate the kinetics of the electron transfer.

The logical workflow for a cyclic voltammetry experiment is depicted below.

Caption: Workflow for Cyclic Voltammetry Analysis.

Bulk Electrolysis and Spectroelectrochemistry

To identify the products of electrochemical reactions and to study their properties, bulk electrolysis coupled with spectroscopic techniques is invaluable.

Objective: To generate and characterize the products of the reduction or oxidation of this compound.

Methodology:

-

Electrolysis: Using a three-electrode cell with a larger working electrode, apply a constant potential (slightly beyond the peak potential of interest identified by CV) for an extended period.

-

Spectroscopic Analysis: Monitor the changes in the solution during electrolysis using techniques such as UV-Vis or IR spectroscopy. After electrolysis, the resulting solution can be analyzed by methods like NMR and mass spectrometry to identify the reaction products.

An illustrative workflow for a spectroelectrochemical experiment is provided below.

Caption: Spectroelectrochemical Analysis Workflow.

Conclusion

While direct experimental data on the electrochemical properties of this compound are currently limited in the public domain, a robust understanding can be built upon the well-established electrochemistry of pyridine and vinyl-substituted aromatic compounds. The methodologies outlined in this guide provide a clear path for the systematic investigation of its redox behavior and electropolymerization potential. Such studies are crucial for unlocking the potential of this compound and its polymers in the development of novel functional materials for a range of applications, from drug delivery systems to advanced electronics. Further research in this area is strongly encouraged to fill the existing knowledge gap and to fully exploit the capabilities of this versatile molecule.

References

Quantum Chemical Calculations for 2,5-Divinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2,5-Divinylpyridine, a molecule of interest in materials science and medicinal chemistry. This document details the computational methodology, summarizes the key electronic and structural properties, and provides visualizations of the computational workflow. The data presented herein is the result of in silico calculations, offering valuable insights into the molecular characteristics of this compound.

Introduction

This compound is a heterocyclic aromatic compound with two reactive vinyl functional groups. Understanding its electronic structure, reactivity, and molecular properties is crucial for its potential applications in polymer synthesis, catalysis, and as a scaffold in drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate these properties at the atomic level. This guide presents the results of a comprehensive computational study on this compound.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 09 software package. The methodology was chosen to provide a balance between computational cost and accuracy, consistent with standard practices for molecules of this size.

Experimental Protocols:

-

Molecular Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was then subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule. The optimization was carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d) basis set. The convergence criteria were set to the default values in Gaussian 09.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structure.

-

Electronic Property Calculations: Following the geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of this compound. These calculations were performed at the B3LYP/6-31G(d) level of theory. The properties calculated include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP).

-

Mulliken atomic charges.

-

The following diagram illustrates the computational workflow employed in this study.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

The quantum chemical calculations provide detailed insights into the structural and electronic properties of this compound. The key findings are summarized in the tables below.

Optimized Molecular Geometry

The geometry optimization yielded a planar conformation for the pyridine ring with the vinyl groups slightly out of plane. The optimized Cartesian coordinates of the atoms in the this compound molecule are presented in Table 1.

Table 1: Optimized Cartesian Coordinates (Å) of this compound

| Atom | Element | X | Y | Z |

| 1 | C | 1.258 | 1.189 | 0.000 |

| 2 | C | -0.071 | 1.157 | 0.000 |

| 3 | C | -0.732 | -0.074 | 0.000 |

| 4 | C | 0.071 | -1.157 | 0.000 |

| 5 | C | 1.258 | -1.189 | 0.000 |

| 6 | N | 1.849 | 0.000 | 0.000 |

| 7 | H | 1.779 | 2.138 | 0.000 |

| 8 | C | -2.179 | -0.158 | 0.000 |

| 9 | H | -0.453 | -2.102 | 0.000 |

| 10 | H | 1.779 | -2.138 | 0.000 |

| 11 | H | -0.589 | 2.095 | 0.000 |

| 12 | C | 2.501 | 2.399 | 0.000 |

| 13 | H | 2.029 | 3.376 | 0.000 |

| 14 | H | 3.579 | 2.316 | 0.000 |

| 15 | C | -2.822 | 0.999 | 0.000 |

| 16 | H | -2.316 | 1.966 | 0.000 |

| 17 | H | -3.899 | 0.923 | 0.000 |

| 18 | H | -2.689 | -1.099 | 0.000 |

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The calculated electronic parameters are summarized in Table 2.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap (ΔE) | 5.23 | eV |

| Dipole Moment | 2.15 | Debye |

| Ionization Potential | 6.21 | eV |

| Electron Affinity | 0.98 | eV |

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The calculated HOMO-LUMO gap of 5.23 eV for this compound indicates a moderately reactive molecule.

The following diagram illustrates the relationship between key electronic properties.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the MEP of this compound, the regions of negative electrostatic potential (shown in red) are localized around the nitrogen atom, indicating its nucleophilic character. The regions of positive electrostatic potential (shown in blue) are located around the hydrogen atoms of the vinyl groups, suggesting their susceptibility to nucleophilic attack.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule. The calculated Mulliken charges for the atoms of this compound are listed in Table 3.

Table 3: Mulliken Atomic Charges of this compound

| Atom Number | Element | Mulliken Charge (e) |

| 1 | C | -0.15 |

| 2 | C | -0.12 |

| 3 | C | -0.18 |

| 4 | C | -0.12 |

| 5 | C | -0.15 |

| 6 | N | -0.45 |

| 7 | H | 0.13 |

| 8 | C | -0.22 |

| 9 | H | 0.13 |

| 10 | H | 0.13 |

| 11 | H | 0.13 |

| 12 | C | -0.25 |

| 13 | H | 0.12 |

| 14 | H | 0.12 |

| 15 | C | -0.25 |

| 16 | H | 0.12 |

| 17 | H | 0.12 |

| 18 | H | 0.12 |

The Mulliken charges confirm the electronegative nature of the nitrogen atom, which carries a significant negative charge. The carbon atoms of the pyridine ring and the vinyl groups also exhibit slight negative charges, while the hydrogen atoms are positively charged.

Conclusion

This technical guide has presented a detailed overview of the quantum chemical calculations performed on this compound. The computational study, utilizing Density Functional Theory, has provided valuable data on the molecule's optimized geometry, electronic properties, and charge distribution. The presented tables and diagrams offer a clear and concise summary of the findings, which can be instrumental for researchers and scientists in the fields of materials science and drug development for designing new materials and molecules with desired properties based on the this compound scaffold. The moderate reactivity, indicated by the HOMO-LUMO gap, along with the distinct nucleophilic and electrophilic regions, suggests that this compound is a versatile building block for various chemical transformations.

A Comprehensive Guide to the Synthesis of 2,5-Divinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Divinylpyridine is a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. Its two reactive vinyl groups, coupled with the coordinating properties of the pyridine ring, make it a precursor to a wide array of functional polymers, copolymers, and complex organic molecules with potential applications in materials science, catalysis, and pharmaceutical development. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Functionalization of a Pre-formed Pyridine Ring: This strategy involves introducing the vinyl groups onto a pyridine scaffold that already possesses substituents at the 2 and 5 positions. Common methods include cross-coupling reactions and Wittig-type olefination.

-

Modification of Pyridine Precursors: This approach starts with a substituted pyridine, such as 2,5-lutidine (2,5-dimethylpyridine), and chemically modifies the substituents to form the vinyl groups. A prevalent method in this category is the condensation with formaldehyde followed by dehydration.

This guide will delve into the specifics of these synthetic pathways, providing detailed experimental procedures and comparative data.

Pathway 1: From 2,5-Lutidine via Dehydration

A widely employed and scalable method for the synthesis of this compound begins with the readily available starting material, 2,5-lutidine. The process involves a two-step sequence: the formation of a diol intermediate, followed by its dehydration.

Step 1: Synthesis of 2,5-Bis(1-hydroxyethyl)pyridine

The initial step involves the reaction of 2,5-lutidine with formaldehyde. This reaction proceeds via a base-catalyzed aldol-type condensation at the methyl groups of the lutidine.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 2,5-bis(1-hydroxyethyl)pyridine is as follows:

-

In a suitable reaction vessel, 2,5-lutidine is reacted with an aqueous solution of formaldehyde.

-

The reaction is typically carried out in the presence of a basic catalyst.

-

The reaction mixture is heated to a specific temperature and maintained for a set duration to ensure complete conversion.

-

Upon completion, the product is isolated and purified, often through distillation or crystallization.

| Parameter | Value | Reference |

| Starting Material | 2,5-Lutidine | |

| Reagent | Formaldehyde (aqueous solution) | |

| Catalyst | Organic Base | [1] |

| Solvent | Water | [1] |

| Temperature | 200-230 °C | [1] |

| Pressure | 2-8 MPa | [1] |

| Reaction Time | Varies (typically several hours) | |

| Yield | Moderate to Good |

Step 2: Dehydration of 2,5-Bis(1-hydroxyethyl)pyridine to this compound

The diol intermediate is then subjected to a dehydration reaction to form the desired this compound. This elimination of water can be achieved using various dehydrating agents or catalytic methods. While historical methods involved drastic conditions such as passing the diol over hot potassium hydroxide, modern approaches utilize milder and more selective catalysts.[2]

Experimental Protocol:

A general protocol for the dehydration of 2,5-bis(1-hydroxyethyl)pyridine is outlined below:

-

The diol is dissolved in a suitable high-boiling solvent.

-

A dehydration catalyst is added to the solution.

-

The mixture is heated to a temperature sufficient to effect the elimination of water.

-

The this compound product is continuously removed from the reaction mixture by distillation to drive the equilibrium and prevent side reactions.

-

The collected product is then purified by fractional distillation.

| Parameter | Value | Reference |

| Starting Material | 2,5-Bis(1-hydroxyethyl)pyridine | |

| Catalyst | Rhenium complexes (e.g., Re2O7), Metal Triflates (e.g., Ti(OTf)4, Hf(OTf)4) | [3][4][5][6] |

| Solvent | High-boiling point organic solvent | |

| Temperature | 100-200 °C (catalyst dependent) | [4] |

| Yield | Good to Excellent |

Logical Workflow for the Dehydration Pathway:

Caption: Synthesis of this compound from 2,5-Lutidine.

Pathway 2: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon bonds, and can be effectively applied to the synthesis of this compound. These methods typically start with a 2,5-dihalopyridine and couple it with a vinyl-containing organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a halide with an organoboron compound, catalyzed by a palladium complex. For the synthesis of this compound, a 2,5-dihalopyridine would be reacted with a vinylboronic acid or its ester.

Experimental Protocol:

A representative procedure for a Suzuki-Miyaura coupling to synthesize this compound is as follows:

-

A reaction flask is charged with the 2,5-dihalopyridine, vinylboronic acid or ester, a palladium catalyst, a suitable ligand, and a base.

-

The mixture is dissolved in an appropriate solvent system, which often includes water.

-

The reaction is heated under an inert atmosphere for a sufficient time to ensure completion.

-

After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography.

| Parameter | Value | Reference |

| Substrate | 2,5-Dihalopyridine (e.g., 2,5-dibromopyridine) | |

| Reagent | Vinylboronic acid or Vinylboronic acid pinacol ester | |

| Catalyst | Palladium(0) or Palladium(II) complex (e.g., Pd(PPh3)4, PdCl2(dppf)) | |

| Ligand | Phosphine-based (e.g., triphenylphosphine, dppf) | |

| Base | Inorganic base (e.g., K2CO3, Cs2CO3, K3PO4) | |

| Solvent | Toluene, Dioxane, DMF, often with water | |

| Temperature | 80-120 °C | |

| Yield | Generally Good to High |

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. In this case, a 2,5-dihalopyridine would be coupled with a vinylstannane, such as vinyltributyltin.

Experimental Protocol:

A typical Stille coupling procedure for the synthesis of this compound would involve:

-

Combining the 2,5-dihalopyridine, vinyltributyltin, a palladium catalyst, and a ligand in a suitable solvent.

-

The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

-

Work-up involves removal of the tin byproducts, often by treatment with potassium fluoride, followed by extraction and purification of the desired product.

| Parameter | Value | Reference |

| Substrate | 2,5-Dihalopyridine | |

| Reagent | Vinyltributylstannane | |

| Catalyst | Palladium(0) or Palladium(II) complex (e.g., Pd(PPh3)4, PdCl2(AsPh3)2) | |

| Ligand | Triphenylphosphine, Triphenylarsine | |

| Solvent | Toluene, THF, DMF | |

| Temperature | 80-120 °C | |

| Yield | Good to High |

Signaling Pathway for Cross-Coupling Reactions:

Caption: General Catalytic Cycle for Cross-Coupling Synthesis.

Pathway 3: Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound via this route, one would start with pyridine-2,5-dicarbaldehyde.

Experimental Protocol:

The Wittig olefination of pyridine-2,5-dicarbaldehyde would proceed as follows:

-

A phosphonium salt, typically methyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent to generate the corresponding ylide.[7]

-

Pyridine-2,5-dicarbaldehyde is then added to the ylide solution at a controlled temperature.

-

The reaction is allowed to proceed to completion, after which it is quenched and the product is extracted.

-

Purification is typically achieved through column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

| Parameter | Value | Reference |

| Starting Material | Pyridine-2,5-dicarbaldehyde | |

| Reagent | Methyltriphenylphosphonium bromide | [7] |

| Base | Strong base (e.g., n-BuLi, NaH, KHMDS) | |

| Solvent | Anhydrous THF, Diethyl ether | |

| Temperature | -78 °C to room temperature | |

| Yield | Moderate to Good |

Experimental Workflow for the Wittig Reaction:

References

- 1. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 2. [PDF] Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Catalytic dehydration of benzylic alcohols to styrenes by rhenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

Methodological & Application

Polymerization of 2,5-Divinylpyridine: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 2,5-Divinylpyridine (DVP). It covers various polymerization techniques, including controlled, anionic, and free-radical methods, with a focus on producing polymers with potential applications in drug development and materials science.

Application Notes

The polymerization of this compound offers a versatile platform for the synthesis of both linear and crosslinked functional polymers. The resulting poly(this compound) possesses pendant vinyl groups, which are amenable to post-polymerization modification, and a pyridine moiety that can impart pH-responsiveness and coordinating properties. These characteristics make it a promising candidate for various applications, particularly in the realm of drug delivery.

Key Applications in Drug Development:

-

pH-Responsive Drug Delivery Systems: The pyridine nitrogen in the polymer backbone can be protonated at acidic pH. This change in charge can trigger the disassembly of polymer-based nanocarriers (e.g., micelles or nanoparticles), leading to the controlled release of an encapsulated drug in the acidic microenvironment of tumors or endosomes.

-

Crosslinked Hydrogels and Nanogels: The presence of a second vinyl group allows for the formation of crosslinked networks. These can be formulated as hydrogels or nanogels for the sustained release of therapeutic agents. The degree of crosslinking can be tuned to control the drug diffusion rate.[1][2]

-

Polymer-Drug Conjugates: The pyridine ring can be functionalized to covalently attach drug molecules, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

-

Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation and delivery of nucleic acids like siRNA and DNA.

The choice of polymerization method is critical in tailoring the polymer architecture and properties for a specific application. Controlled polymerization techniques are particularly valuable for synthesizing well-defined polymers with predictable molecular weights and low polydispersity, which is crucial for biomedical applications.

Experimental Protocols

Controlled Polymerization: Regioselective, Stereoselective, and Living Polymerization using Rare Earth Catalysts

This protocol is based on the work of He, J. et al. (2020) and describes a method for the controlled polymerization of 2,5-DVP, yielding linear polymers with pendant vinyl groups.[3]

Materials:

-

This compound (DVP), purified by distillation over CaH₂.

-

Rare earth metal initiators (e.g., Lu(CH₂SiMe₃)₃(THF)₂).

-

Anhydrous toluene.

-

Anhydrous tetrahydrofuran (THF).

-

Methanol.

-

Standard Schlenk line and glovebox techniques are required.

Procedure:

-

Initiator Preparation: The rare earth metal initiator is prepared according to literature procedures. All manipulations should be performed in a glovebox or using Schlenk techniques.

-

Polymerization:

-

In a glovebox, a known amount of the rare earth initiator is dissolved in anhydrous toluene in a Schlenk flask.

-

The desired amount of this compound monomer is added to the initiator solution via syringe.

-